2,3-Dimetil-6-fluoropiridina

Descripción general

Descripción

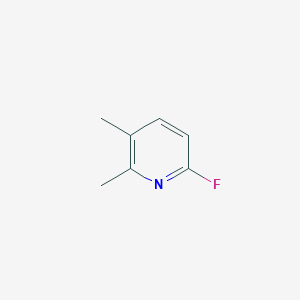

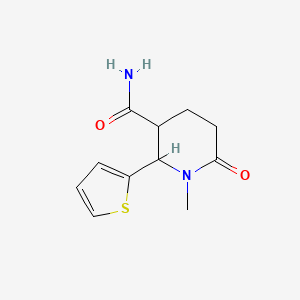

2,3-Dimethyl-6-fluoropyridine is a chemical compound with the molecular formula C7H8FN . It is a pyridine derivative where the fluorine atom is substituted at the 6th position, and two methyl groups are attached to the 2nd and 3rd carbon atoms of the pyridine ring. The compound is typically found in a liquid form and has a molecular weight of approximately 125.15 g/mol .

Molecular Structure Analysis

The molecular structure of 2,3-Dimethyl-6-fluoropyridine consists of a six-membered pyridine ring with the fluorine atom at the 6th position and two methyl groups at the 2nd and 3rd positions. The InChI code for this compound is: 1S/C7H8FN/c1-5-3-4-7(8)9-6(5)2/h3-4H,1-2H3 .

Aplicaciones Científicas De Investigación

Farmacología: Síntesis y desarrollo de fármacos

2,3-Dimetil-6-fluoropiridina sirve como un intermedio clave en la síntesis de varios compuestos farmacológicamente activos. Su incorporación a las moléculas de fármacos puede alterar significativamente sus propiedades farmacocinéticas y farmacodinámicas. Por ejemplo, las piridinas fluoradas se utilizan en la síntesis de piridinas sustituidas con 18 F, que son posibles agentes de imagen para aplicaciones biológicas .

Ciencia de los materiales: Fabricación de materiales avanzados

En la ciencia de los materiales, este compuesto se utiliza para introducir átomos de flúor en los materiales, lo que puede resultar en propiedades mejoradas, como una mayor estabilidad térmica, resistencia química y características electrónicas únicas. Estos materiales encuentran aplicaciones en la electrónica, los recubrimientos y como componentes en materiales compuestos avanzados .

Química agrícola: Desarrollo de pesticidas y herbicidas

La introducción de átomos de flúor, como los de this compound, en productos químicos agrícolas puede conducir al desarrollo de pesticidas y herbicidas más efectivos. Los compuestos fluorados a menudo muestran una mayor actividad biológica y estabilidad, lo que los convierte en valiosos en las estrategias de protección de cultivos .

Ciencia ambiental: Control y remediación de la contaminación

Las piridinas fluoradas se estudian por su uso potencial en la remediación ambiental. Sus fuertes propiedades de extracción de electrones pueden hacerlas adecuadas para descomponer contaminantes o para usar en sensores que detectan contaminantes ambientales .

Síntesis química: Bloques de construcción para reacciones orgánicas

Este compuesto es un versátil bloque de construcción en la síntesis orgánica. Puede sufrir varias reacciones, incluidas reacciones de acoplamiento como la acoplamiento de Suzuki-Miyaura, para crear moléculas complejas para futuras investigaciones o aplicaciones industriales .

Química analítica: Desarrollo de reactivos analíticos

En la química analítica, this compound se puede utilizar para desarrollar nuevos reactivos analíticos. Su estructura única permite la creación de sitios de unión específicos, que se pueden utilizar en la detección y cuantificación de otras sustancias .

Investigación en ciencias de la vida: Estudios bioquímicos

Los investigadores en ciencias de la vida utilizan piridinas fluoradas para estudiar vías bioquímicas e interacciones moleculares. La presencia de flúor puede imitar las moléculas biológicas naturales al tiempo que proporciona un punto de apoyo para el rastreo y la imagen, lo que ayuda a comprender los procesos biológicos a nivel molecular .

Radiofármacos: Imagen y terapia del cáncer

El átomo de flúor en this compound se puede sustituir con flúor-18 radiactivo, creando compuestos que se utilizan en imágenes de tomografía por emisión de positrones (PET). Esta aplicación es particularmente valiosa en oncología para el diagnóstico y el seguimiento del cáncer .

Mecanismo De Acción

Target of Action

Fluoropyridines, in general, are known for their interesting and unusual physical, chemical, and biological properties owing to the presence of the strong electron-withdrawing substituent(s) in the aromatic ring .

Mode of Action

It’s known that the fluorine atom in the position 2 is most nucleophilic, therefore, reactions with nucleophilic reagents proceed highly regioselectively .

Biochemical Pathways

Fluoropyridines are often used in the synthesis of biologically active compounds .

Result of Action

Fluoropyridines are known to have reduced basicity and are usually less reactive than their chlorinated and brominated analogues .

Action Environment

It’s known that the storage temperature for 2,3-dimethyl-6-fluoropyridine is 2-8°c .

Ventajas Y Limitaciones Para Experimentos De Laboratorio

2,3-Dimethyl-6-fluoropyridine has several advantages for use in laboratory experiments. It is relatively inexpensive and readily available. In addition, it is relatively stable and can be stored for long periods of time without significant degradation. Furthermore, it is soluble in a variety of solvents and can be used in a wide range of reactions.

However, there are also some limitations to using this compound in laboratory experiments. It is not very soluble in water, making it difficult to use in aqueous reactions. In addition, it is not very reactive, making it difficult to use in reactions that require higher temperatures.

Direcciones Futuras

The future of 2,3-dimethyl-6-fluoropyridine is promising. It has potential applications in the development of new pharmaceuticals, agrochemicals, and other compounds. In addition, it could be used as a starting material in the synthesis of new compounds with novel properties. Furthermore, further research could be conducted to better understand its mechanism of action and its biochemical and physiological effects. Finally, its use in laboratory experiments could be further explored to maximize its potential.

Safety and Hazards

Análisis Bioquímico

Biochemical Properties

2,3-Dimethyl-6-fluoropyridine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs. The nature of these interactions often involves the inhibition or activation of enzyme activity, depending on the specific enzyme and the context of the reaction .

Cellular Effects

The effects of 2,3-Dimethyl-6-fluoropyridine on cellular processes are diverse. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the activity of certain kinases, which are enzymes that play a critical role in cell signaling. This modulation can lead to changes in gene expression and alterations in cellular metabolism, affecting cell growth and differentiation .

Molecular Mechanism

At the molecular level, 2,3-Dimethyl-6-fluoropyridine exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, its interaction with cytochrome P450 enzymes can result in the inhibition of these enzymes, affecting the metabolism of other compounds. Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2,3-Dimethyl-6-fluoropyridine can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under certain conditions but can degrade over time, leading to changes in its biochemical activity. Long-term exposure to 2,3-Dimethyl-6-fluoropyridine can result in sustained alterations in cellular function, which are important for understanding its potential therapeutic applications .

Dosage Effects in Animal Models

The effects of 2,3-Dimethyl-6-fluoropyridine vary with different dosages in animal models. At low doses, it may have minimal effects, while higher doses can lead to significant biochemical and physiological changes. For example, high doses of 2,3-Dimethyl-6-fluoropyridine have been associated with toxic effects, including liver damage and alterations in metabolic pathways. These dosage-dependent effects are crucial for determining the safe and effective use of this compound in therapeutic settings .

Metabolic Pathways

2,3-Dimethyl-6-fluoropyridine is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its metabolism. These interactions can lead to changes in metabolic flux and the levels of various metabolites. Understanding these metabolic pathways is essential for predicting the compound’s behavior in biological systems and its potential interactions with other drugs .

Transport and Distribution

The transport and distribution of 2,3-Dimethyl-6-fluoropyridine within cells and tissues are influenced by various factors. It can interact with transporters and binding proteins that facilitate its movement across cell membranes. Additionally, its distribution within tissues can affect its localization and accumulation, which are important for its biological activity and potential therapeutic applications .

Subcellular Localization

The subcellular localization of 2,3-Dimethyl-6-fluoropyridine can impact its activity and function. It may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, its localization to the endoplasmic reticulum can influence its interaction with cytochrome P450 enzymes and other metabolic processes. Understanding its subcellular localization is crucial for elucidating its mechanism of action and potential therapeutic effects .

Propiedades

IUPAC Name |

6-fluoro-2,3-dimethylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8FN/c1-5-3-4-7(8)9-6(5)2/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEVOPPVEOBXERE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(C=C1)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401308174 | |

| Record name | 6-Fluoro-2,3-dimethylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401308174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1227502-86-4 | |

| Record name | 6-Fluoro-2,3-dimethylpyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1227502-86-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Fluoro-2,3-dimethylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401308174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Chloro-1-[3-(trifluoromethyl)piperidin-1-yl]ethan-1-one](/img/structure/B1443040.png)

![{1-Methyl-2-[4-(trifluoromethyl)phenyl]piperidin-3-yl}methanol](/img/structure/B1443046.png)

![Bicyclo[1.1.1]pentan-1-amine hydrochloride](/img/structure/B1443050.png)

![1-({3-[(dimethylamino)methyl]phenyl}sulfanyl)-N,N-dimethylformamide](/img/structure/B1443054.png)

![4-[(Pyridin-4-yl)amino]benzoic acid hydrochloride](/img/structure/B1443055.png)

![6,6-Dimethyl-3-azabicyclo[3.1.0]hexane](/img/structure/B1443058.png)

![2-[4-(2-Aminoethyl)phenyl]acetic acid hydrochloride](/img/structure/B1443063.png)